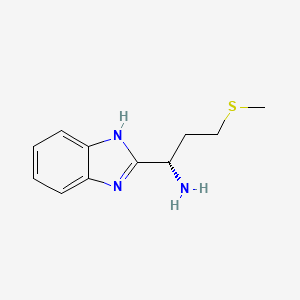![molecular formula C20H20ClN5O B11129069 6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide](/img/structure/B11129069.png)
6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of indole, triazole, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole-2-carboxamide core, followed by the introduction of the 6-chloro substituent. The triazole and pyridine moieties are then incorporated through cyclization reactions. Common reagents used in these steps include chlorinating agents, cyclization catalysts, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Applications De Recherche Scientifique
6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of 6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-1,2,4-triazolo[4,3-a]pyrazine
- [1,2,4]Triazolo[4,3-a]quinoxaline
Uniqueness
6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features.
Propriétés
Formule moléculaire |
C20H20ClN5O |
|---|---|
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
6-chloro-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H20ClN5O/c21-15-9-8-14-12-17(23-16(14)13-15)20(27)22-10-4-1-2-6-18-24-25-19-7-3-5-11-26(18)19/h3,5,7-9,11-13,23H,1-2,4,6,10H2,(H,22,27) |
Clé InChI |
NSGOIAWXJGOFQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN=C(N2C=C1)CCCCCNC(=O)C3=CC4=C(N3)C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11128991.png)
![8-methoxy-5-methyl-3-(pentafluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11129000.png)
![3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129005.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B11129006.png)
![{3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetonitrile](/img/structure/B11129013.png)
![2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11129018.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide](/img/structure/B11129035.png)
![2-(2-chlorophenyl)-4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B11129043.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11129054.png)
![3-(1-isopropyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11129061.png)

![7-[3-(4-acetylpiperazin-1-yl)-2-hydroxypropoxy]-3-benzyl-4-methyl-2H-chromen-2-one](/img/structure/B11129067.png)

![2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11129075.png)
